Cas no 1864396-34-8 (n,2,6-Trimethylpyridine-3-sulfonamide)
n,2,6-Trimethylpyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1864396-34-8
- n,2,6-trimethylpyridine-3-sulfonamide
- EN300-1453254
- n,2,6-Trimethylpyridine-3-sulfonamide
-
- Inchi: 1S/C8H12N2O2S/c1-6-4-5-8(7(2)10-6)13(11,12)9-3/h4-5,9H,1-3H3
- InChI Key: XAGYHNMRELWJGF-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(C)N=C1C)(NC)(=O)=O
Computed Properties
- Exact Mass: 200.06194880g/mol
- Monoisotopic Mass: 200.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 67.4Ų
n,2,6-Trimethylpyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453254-1.0g |
N,2,6-trimethylpyridine-3-sulfonamide |
1864396-34-8 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1453254-50mg |
N,2,6-trimethylpyridine-3-sulfonamide |
1864396-34-8 | 50mg |
$647.0 | 2023-09-29 | ||
| Enamine | EN300-1453254-100mg |
N,2,6-trimethylpyridine-3-sulfonamide |
1864396-34-8 | 100mg |
$678.0 | 2023-09-29 | ||
| Enamine | EN300-1453254-250mg |
N,2,6-trimethylpyridine-3-sulfonamide |
1864396-34-8 | 250mg |
$708.0 | 2023-09-29 | ||
| Enamine | EN300-1453254-500mg |
N,2,6-trimethylpyridine-3-sulfonamide |
1864396-34-8 | 500mg |
$739.0 | 2023-09-29 | ||
| Enamine | EN300-1453254-1000mg |
N,2,6-trimethylpyridine-3-sulfonamide |
1864396-34-8 | 1000mg |
$770.0 | 2023-09-29 | ||
| Enamine | EN300-1453254-2500mg |
N,2,6-trimethylpyridine-3-sulfonamide |
1864396-34-8 | 2500mg |
$1509.0 | 2023-09-29 | ||
| Enamine | EN300-1453254-5000mg |
N,2,6-trimethylpyridine-3-sulfonamide |
1864396-34-8 | 5000mg |
$2235.0 | 2023-09-29 | ||
| Enamine | EN300-1453254-10000mg |
N,2,6-trimethylpyridine-3-sulfonamide |
1864396-34-8 | 10000mg |
$3315.0 | 2023-09-29 |
n,2,6-Trimethylpyridine-3-sulfonamide Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on n,2,6-Trimethylpyridine-3-sulfonamide
N,2,6-Trimethylpyridine-3-sulfonamide: A Comprehensive Overview
N,2,6-Trimethylpyridine-3-sulfonamide (CAS No. 1864396-34-8) is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its pyridine ring structure with specific substituents that confer it with distinct chemical properties. The presence of the sulfonamide group at the 3-position of the pyridine ring introduces interesting reactivity and functionalization potential, making it a valuable molecule for various applications.
Recent studies have highlighted the importance of sulfonamide derivatives like N,2,6-trimethylpyridine-3-sulfonamide in drug discovery and development. The sulfonamide group is known for its ability to act as a bioisostere of carboxylic acids, offering improved pharmacokinetic properties such as enhanced absorption and reduced toxicity. This makes N,2,6-trimethylpyridine-3-sulfonamide a promising candidate for designing novel therapeutic agents targeting various diseases.
The synthesis of N,2,6-trimethylpyridine-3-sulfonamide involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by sulfonation and subsequent amidation. Researchers have optimized these steps to achieve high yields and purity levels. The compound's stability under various conditions has been extensively studied, revealing its suitability for use in both laboratory and industrial settings.
In terms of applications, N,2,6-trimethylpyridine-3-sulfonamide has shown potential in catalysis due to its ability to act as a ligand in transition metal complexes. Its electronic properties make it an effective catalyst for reactions such as C-H activation and cross-coupling processes. Additionally, this compound has been explored as a building block for constructing more complex molecular architectures used in advanced materials.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of N,2,6-trimethylpyridine-3-sulfonamide. These studies have provided insights into its interaction with biological systems and its potential as a modulator of enzyme activity. Such findings underscore the importance of this compound in advancing our understanding of molecular recognition and drug design.
The environmental impact of N,2,6-trimethylpyridine-3-sulfonamide has also been a topic of interest. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for use in industrial applications. Results indicate that under controlled conditions, this compound exhibits low toxicity to aquatic organisms, making it a safer alternative to some traditional chemicals.
In conclusion, N,2,6-trimethylpyridine-3-sulfonamide (CAS No. 1864396-34-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and functional groups make it an invaluable tool for researchers in the fields of organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound is poised to play an increasingly important role in scientific advancements.
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